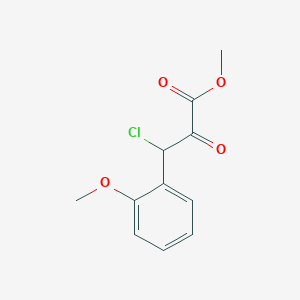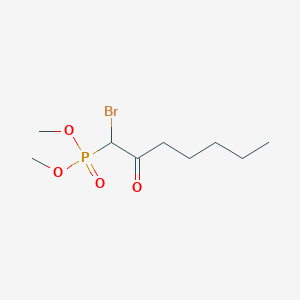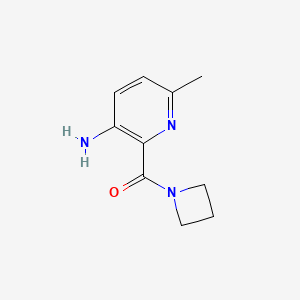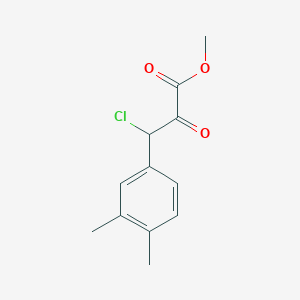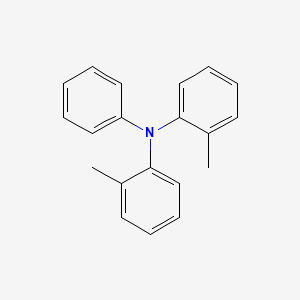![molecular formula C12H16BrN3O3S B8561314 tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8561314.png)
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
Vue d'ensemble
Description
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a pyrazolo-thiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps. The process begins with the formation of the pyrazolo-thiazole core, followed by the introduction of the bromine and ethoxy groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. Common reagents used in these reactions include bromine, ethyl alcohol, and tert-butyl alcohol, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or de-ethoxylated derivatives.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-6-methoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
- (3-Chloro-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
- (3-Bromo-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid methyl ester
Uniqueness
The uniqueness of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Propriétés
Formule moléculaire |
C12H16BrN3O3S |
|---|---|
Poids moléculaire |
362.25 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H16BrN3O3S/c1-5-18-9-8(14-11(17)19-12(2,3)4)10-16(15-9)7(13)6-20-10/h6H,5H2,1-4H3,(H,14,17) |
Clé InChI |
BYRBUMCEKDPNQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
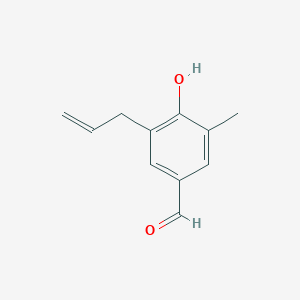


![[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-YL]acetonitrile](/img/structure/B8561257.png)


![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
